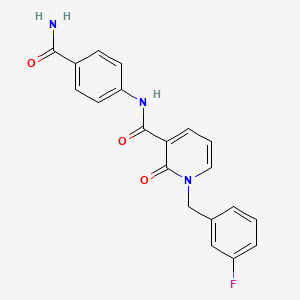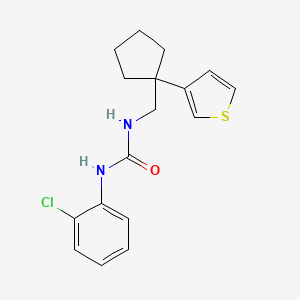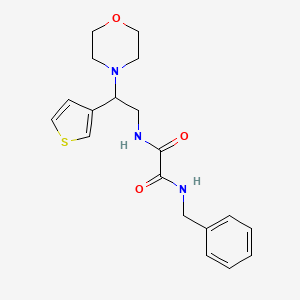![molecular formula C18H21N5O2 B2581932 N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941958-22-1](/img/structure/B2581932.png)
N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a triazole ring attached to various functional groups . The exact structure would depend on the specific functional groups present in the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the triazole ring. For example, 1,3,4-thiadiazoles can undergo various reactions, including condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their structure and the specific functional groups they contain. For example, some triazole derivatives are crystalline solids, while others might be liquids .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds with structures related to "N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide" have been synthesized through a variety of chemical reactions. For instance, the synthesis of imidazo[5,1-c][1,2,4]triazines involves coupling 5-diazomidazole-4-carboxamide with reactive methylenic substrates. This process leads to the formation of imidazolyl-hydrazones, which cyclize under acidic or alkaline conditions to produce imidazo[5,1-c][1,2,4]triazines. Additionally, derivatives involving cyano-substituents and acetyl groups have been developed, showcasing the versatility of reactions leading to the creation of various bicyclic structures with potential bioactive properties (Baig & Stevens, 1981).
Antitumor Applications
A key derivative, the "8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one," has been synthesized and identified as an antitumor drug precursor, showcasing the potential of these compounds in cancer research. The synthesis process involves the reaction of 5-diazoimidazole-4-carboxamide with trimethylsilyl isocyanate, leading to a compound that undergoes further reactions to yield antitumor drugs like temozolomide (Wang & Stevens, 1996).
Heterocyclic Systems and Biochemical Impacts
The synthesis of new heterocyclic systems, such as thiazolo[3,2-a]pyridines, which contain condensed pyrimidine and triazine rings, has been reported. These compounds demonstrate potential antifungal properties, further highlighting the diverse applications of triazine derivatives in the development of new therapeutic agents (al-Thebeiti, 2000).
Bioactive Sulfonamide Derivatives
Research into bioactive sulfonamide derivatives incorporating a thiazole moiety has shown these compounds to have significant insecticidal potential. This indicates the broader utility of triazine derivatives in agricultural sciences, beyond their applications in medicinal chemistry (Soliman et al., 2020).
Magnetic Behavior Studies
Dendrimeric complexes based on triazine and their magnetic behaviors have been explored, indicating potential applications in materials science and nanotechnology. This research demonstrates the versatility of triazine derivatives, extending their utility beyond biological applications to include material sciences (Uysal & Koç, 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-8-14(9-7-12)22-10-11-23-17(25)15(20-21-18(22)23)16(24)19-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWGUMIVRDRNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)
![N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581851.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)
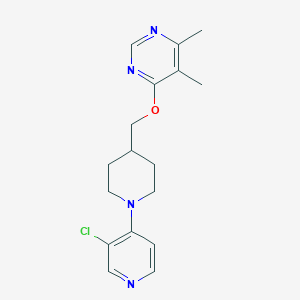
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581861.png)
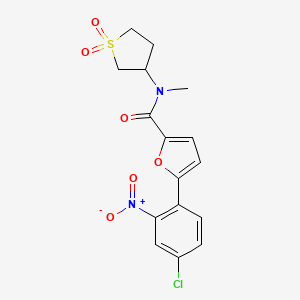
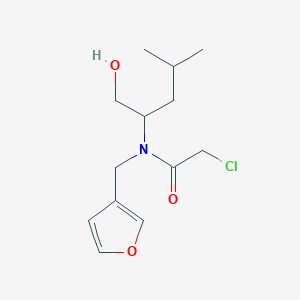
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)
